

An In-depth Technical Guide to m-PEG11-amine: Properties, Applications, and Methodologies

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **m-PEG11-amine**, a monodisperse polyethylene glycol (PEG) linker, detailing its chemical and physical properties, its critical role in the development of advanced biotherapeutics, and generalized protocols for its application.

Core Properties of m-PEG11-amine

m-PEG11-amine is a heterobifunctional linker molecule characterized by a methoxy-terminated polyethylene glycol chain of eleven ethylene glycol units and a terminal primary amine. This structure imparts desirable physicochemical properties for bioconjugation and drug delivery applications.



Property	Value	Source(s)
Molecular Formula	C23H49NO11	[1]
Molecular Weight	515.6 g/mol	[1]
CAS Number	854601-60-8	[1]
Appearance	White to off-white solid or viscous oil	
Solubility	Water, DMSO, DMF	[1]
Storage Conditions	-20°C for long-term storage	[1]

Applications in Advanced Drug Development

The primary application of **m-PEG11-amine** lies in its use as a flexible and hydrophilic spacer in the construction of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The PEG component of the linker serves several key functions:

- Increased Hydrophilicity: The PEG chain enhances the aqueous solubility of the resulting conjugate, which is particularly beneficial when conjugating hydrophobic drug molecules.
- Reduced Aggregation: By preventing the aggregation of antibodies or proteins, the PEG linker can improve the stability and handling of the bioconjugate.
- Pharmacokinetic Modulation: The hydrophilic nature of the PEG linker can shield the conjugate from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life.
- Optimized Drug-to-Antibody Ratio (DAR): The use of PEG linkers can enable higher and more consistent drug loading onto an antibody.

Antibody-Drug Conjugates (ADCs)

In ADCs, **m-PEG11-amine** can be used to connect a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. This targeted delivery approach aims to increase



the therapeutic window of the cytotoxic agent by minimizing its exposure to healthy tissues. The amine group of **m-PEG11-amine** can be reacted with a corresponding functional group on the drug or antibody, either directly or after activation.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. **m-PEG11-amine** can serve as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG linker are critical for optimal ternary complex formation and degradation efficiency.

Experimental Workflow and Protocols

While specific, published protocols detailing the use of **m-PEG11-amine** are not readily available, a general experimental workflow for its use in bioconjugation can be outlined based on standard amine-reactive chemistries. The following represents a plausible, generalized protocol for conjugating **m-PEG11-amine** to a protein containing accessible carboxylic acid groups via carbodiimide chemistry.

General Protocol for Conjugation of m-PEG11-amine to a Protein

Materials:

- Protein of interest with accessible carboxyl groups
- m-PEG11-amine
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: MES buffer (pH 4.5-6.0)
- Reaction Buffer: Phosphate-buffered saline (PBS, pH 7.2-7.5)
- Quenching Buffer: Tris-buffered saline (TBS) or glycine solution



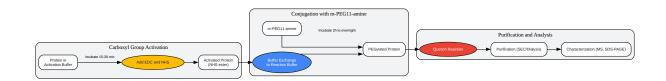
Desalting columns or dialysis cassettes

Procedure:

- Protein Preparation: Dissolve the protein in the Activation Buffer to a concentration of 1-10 mg/mL.
- Activation of Carboxyl Groups:
 - Add a 10- to 50-fold molar excess of EDC and NHS (or Sulfo-NHS) to the protein solution.
 - Incubate for 15-30 minutes at room temperature.
- Conjugation Reaction:
 - Immediately after activation, exchange the buffer to the Reaction Buffer using a desalting column or dialysis to remove excess EDC and NHS.
 - Dissolve m-PEG11-amine in the Reaction Buffer.
 - Add a 10- to 50-fold molar excess of m-PEG11-amine to the activated protein solution.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching of Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.
- Purification: Remove excess, unreacted m-PEG11-amine and other reaction byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
- Characterization: Analyze the resulting conjugate to determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry or SDS-PAGE) and confirm the retention of biological activity.

Experimental Workflow Diagram



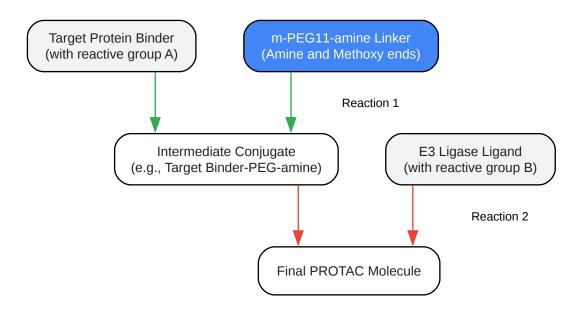


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Caption: Generalized workflow for the conjugation of **m-PEG11-amine** to a protein.

Logical Relationship in PROTAC Synthesis

The synthesis of a PROTAC using **m-PEG11-amine** as a linker involves a series of chemical reactions to connect the target protein binder and the E3 ligase ligand. The diagram below illustrates the logical flow of this process.



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References

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